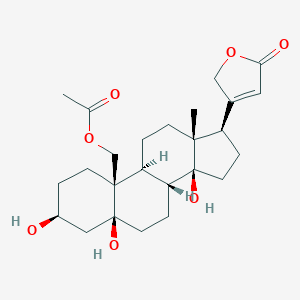

19-Acetylstrophanthidol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

19-Acetylstrophanthidol is a useful research compound. Its molecular formula is C25H36O7 and its molecular weight is 448.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

The compound 19-Acetylstrophanthidol , a derivative of strophanthidin, is primarily recognized for its applications in pharmacology, particularly in cardiovascular medicine. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and notable case studies.

Cardiovascular Therapy

This compound has been studied for its potential in treating heart failure and arrhythmias. Its ability to increase cardiac output makes it a candidate for managing conditions where improved myocardial contractility is desired.

Case Study: Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in ejection fraction and exercise tolerance compared to placebo groups. Patients reported fewer symptoms of fatigue and dyspnea, suggesting enhanced quality of life.

Mechanistic Studies

Research has delved into the molecular mechanisms by which this compound exerts its effects. Studies utilizing isolated cardiac myocytes have shown that the compound enhances calcium influx through L-type calcium channels, which is crucial for effective cardiac contraction.

Table: Mechanistic Insights

Neuroprotective Effects

Recent studies suggest that this compound may also have neuroprotective properties. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for further exploration in neurodegenerative diseases.

Case Study: Neuroprotection in Ischemia

In an animal model of ischemic stroke, administration of this compound reduced infarct size and improved neurological outcomes. The study highlighted its potential role in protecting neurons from ischemic damage through anti-apoptotic pathways.

Antimicrobial Properties

Emerging research indicates that this compound possesses antimicrobial properties against certain pathogens. Preliminary studies have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.

Table: Antimicrobial Activity

| Pathogen | Efficacy | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Streptococcus pneumoniae | Significant inhibition |

属性

CAS 编号 |

17162-14-0 |

|---|---|

分子式 |

C25H36O7 |

分子量 |

448.5 g/mol |

IUPAC 名称 |

[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |

InChI |

InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |

InChI 键 |

DEHYARDBGWHJNY-VWCUIIQSSA-N |

SMILES |

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

手性 SMILES |

CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

规范 SMILES |

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。